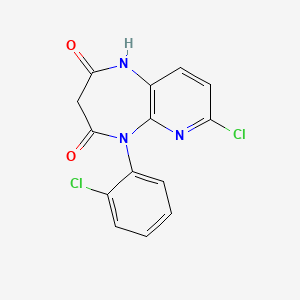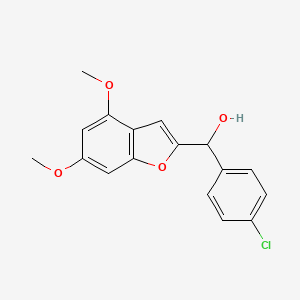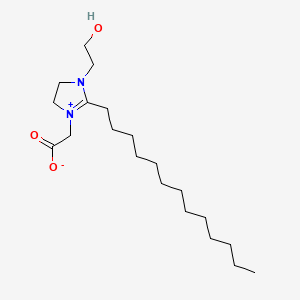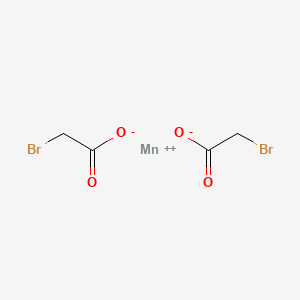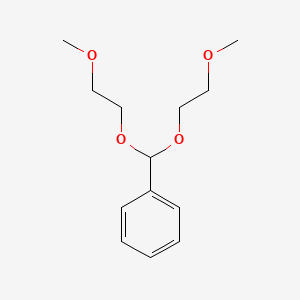
2,5,7,10-Tetraoxaundecane, 6-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,7,10-Tetraoxaundecane, 6-phenyl- is an organic compound with the molecular formula C13H20O4. It is also known by other names such as Di (β-methoxyethoxy)phenylmethane and Benzaldehyde, bis (2-methoxyethyl acetal) . This compound is characterized by its unique structure, which includes a phenyl group attached to a tetraoxaundecane backbone.
Méthodes De Préparation
The synthesis of 2,5,7,10-Tetraoxaundecane, 6-phenyl- typically involves the reaction of benzaldehyde with ethylene glycol derivatives. One common method is the acetalization of benzaldehyde with 2-methoxyethanol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to facilitate the formation of the acetal. Industrial production methods may involve continuous flow processes to enhance yield and purity.
Analyse Des Réactions Chimiques
2,5,7,10-Tetraoxaundecane, 6-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,5,7,10-Tetraoxaundecane, 6-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Mécanisme D'action
The mechanism of action of 2,5,7,10-Tetraoxaundecane, 6-phenyl- involves its interaction with molecular targets through its phenyl and ether groups. These interactions can lead to the formation of stable complexes with other molecules, influencing their reactivity and stability. The pathways involved depend on the specific application and the molecular targets being studied.
Comparaison Avec Des Composés Similaires
2,5,7,10-Tetraoxaundecane, 6-phenyl- can be compared with similar compounds such as:
2,5,7,10-Tetraoxaundecane: Lacks the phenyl group, making it less reactive in certain substitution reactions.
2,5,7,10-Tetraoxa-6-silaundecane, 6-ethenyl-6-(2-methoxyethoxy)-: Contains a silicon atom and an ethenyl group, which alters its chemical properties and reactivity.
BIS-METHOXYETHOXY METHANE: Similar backbone but lacks the phenyl group, making it less versatile in aromatic substitution reactions.
Propriétés
Numéro CAS |
71412-83-4 |
|---|---|
Formule moléculaire |
C13H20O4 |
Poids moléculaire |
240.29 g/mol |
Nom IUPAC |
bis(2-methoxyethoxy)methylbenzene |
InChI |
InChI=1S/C13H20O4/c1-14-8-10-16-13(17-11-9-15-2)12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 |
Clé InChI |
QMBCKGRWKCXXJI-UHFFFAOYSA-N |
SMILES canonique |
COCCOC(C1=CC=CC=C1)OCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



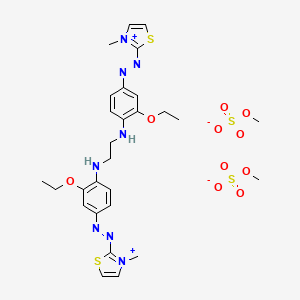

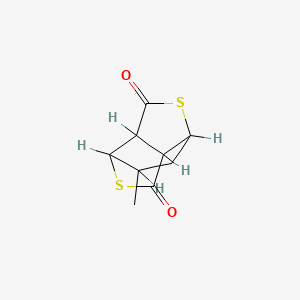
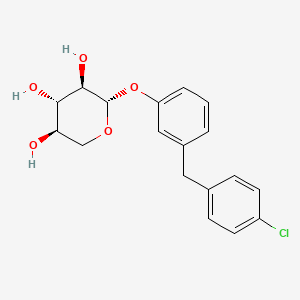
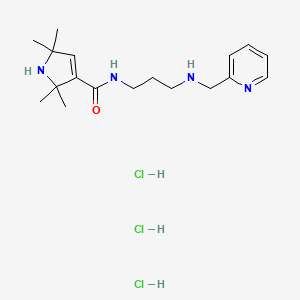
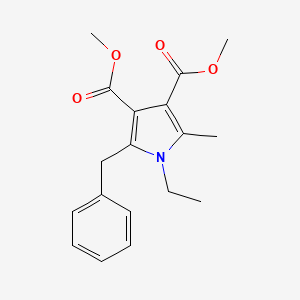

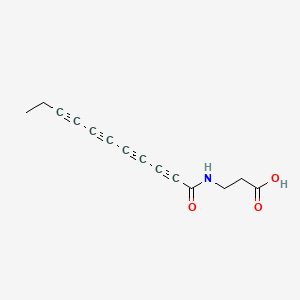
![N,N-Dibutyl-4-fluoro-6-[4-[[4-(phenylazo)-1-naphthyl]azo]phenoxy]-1,3,5-triazin-2-amine](/img/structure/B12697950.png)
